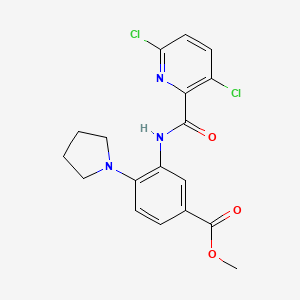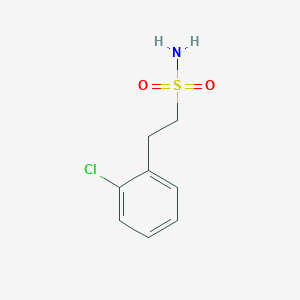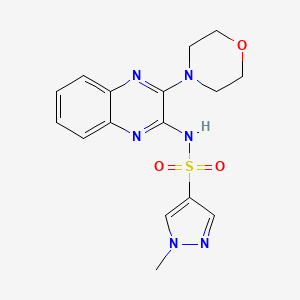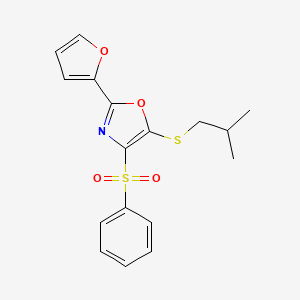![molecular formula C21H13N3O6S B2659960 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886170-90-7](/img/no-structure.png)
6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H13N3O6S and its molecular weight is 435.41. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Electronics and Solar Cells
One notable application of compounds structurally related to 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is in the field of organic electronics, particularly as components in polymer solar cells. These compounds, due to their electron-deficient nature and planar structure, show high conductivity and electron mobility, making them suitable for use as electron transport layers (ETL) in inverted polymer solar cells (PSCs). The incorporation of such molecules can significantly enhance the power conversion efficiency (PCE) of devices by facilitating electron extraction and decreasing exciton recombination, as demonstrated by Hu et al. (2015) in their development of a novel alcohol-soluble n-type conjugated polyelectrolyte (n-CPE) for PSCs applications (Hu et al., 2015).
Molecular Design for Enhanced Photophysical Properties
The design and synthesis of compounds featuring the diketopyrrolopyrrole (DPP) core, a moiety structurally similar to the queried compound, have been explored for their potential in creating materials with desirable photophysical properties. These materials exhibit strong absorption and fluorescence, making them candidates for applications in organic optoelectronics and as acid-base indicators due to their enhanced water solubility and optical response to pH changes. Zhang et al. (2014) synthesized a series of diketopyrrolopyrrole derivatives under mild conditions, demonstrating their application potential in novel organic optoelectronic materials and biological systems (Zhang et al., 2014).
Potential Biological Activities
Additionally, derivatives of pyrrolopyrrole and related structures have been investigated for their potential biological activities, including cytotoxic effects against various cancer cell lines. The structural flexibility of these compounds allows for the synthesis of a variety of derivatives, potentially leading to novel therapeutic agents. Azab et al. (2017) synthesized a novel series of compounds using 1-hydrazinylchromeno[3,4-c]pyrrole-3,4-dione as a precursor, which were then evaluated for their cytotoxic activity, highlighting the therapeutic potential of these molecules (Azab et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the condensation of 3-nitrobenzaldehyde with 2-aminothiophenol to form 2-(3-nitrophenyl)-1,3-thiazole. This intermediate is then reacted with 6-methoxy-2-hydroxy-1,2-dihydrochromene-3,9-dione in the presence of acetic anhydride to form the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "2-aminothiophenol", "6-methoxy-2-hydroxy-1,2-dihydrochromene-3,9-dione", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 3-nitrobenzaldehyde with 2-aminothiophenol in the presence of a base such as sodium hydroxide to form 2-(3-nitrophenyl)-1,3-thiazole.", "Step 2: Reaction of 2-(3-nitrophenyl)-1,3-thiazole with 6-methoxy-2-hydroxy-1,2-dihydrochromene-3,9-dione in the presence of acetic anhydride and a catalyst such as pyridine to form the final product, 6-Methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione." ] } | |
CAS番号 |
886170-90-7 |
分子式 |
C21H13N3O6S |
分子量 |
435.41 |
IUPAC名 |
6-methoxy-1-(3-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H13N3O6S/c1-29-13-5-6-14-15(10-13)30-19-16(18(14)25)17(11-3-2-4-12(9-11)24(27)28)23(20(19)26)21-22-7-8-31-21/h2-10,17H,1H3 |
InChIキー |
WVCNXBZKIBLYLI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])C5=NC=CS5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-3-methylthiophene-2-carboxamide](/img/structure/B2659877.png)
![2-(1-(4-(2-chlorophenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2659878.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2659882.png)
![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2659883.png)


![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B2659892.png)
![N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2659893.png)


![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-mesitylacetamide](/img/structure/B2659898.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2659900.png)